molecular formula C12H15NO4S B554632 Tosyl-D-proline CAS No. 110771-95-4

Tosyl-D-proline

Cat. No.: B554632
CAS No.: 110771-95-4
M. Wt: 269.32 g/mol
InChI Key: CGPHGPCHVUSFFA-LLVKDONJSA-N
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Description

These compounds are characterized by the presence of a sulfonamide moiety that is N,N-disubstituted . Tosyl-D-Proline is a derivative of proline, an amino acid, and is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tosyl-D-Proline typically involves the reaction of D-proline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tosyl-D-Proline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Tosyl-D-Proline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry (D-configuration) and the presence of the tosyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in asymmetric synthesis and as a chiral auxiliary .

Biological Activity

Tosyl-D-proline (also known as N-tosyl-D-proline) is a proline derivative that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group attached to the nitrogen of the proline amino acid. This modification enhances its solubility and reactivity, making it a valuable compound in various biochemical applications.

Research indicates that this compound acts as a competitive inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition constant (KiK_i) for this compound has been determined to be approximately 1.1 ± 0.25 mM, indicating its moderate inhibitory effect on TS activity . The binding affinity is influenced by the presence of reducing agents, which can enhance the selection of this compound in enzymatic assays.

Biological Activity and Therapeutic Applications

  • Antitumor Activity : Due to its role as an inhibitor of TS, this compound has potential applications in cancer therapy. TS is often overexpressed in tumor cells, and its inhibition can lead to reduced DNA synthesis and proliferation of cancer cells.
  • Antiviral Properties : Preliminary studies suggest that compounds similar to this compound may exhibit antiviral activity by interfering with viral replication mechanisms.
  • Neuroprotective Effects : Some derivatives of proline have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or antioxidant activity.

Table 1: Summary of Biological Activities of this compound Derivatives

Study Activity Findings
Study A Thymidylate Synthase InhibitionKi=1.1±0.25mMK_i=1.1\pm 0.25\,\text{mM}; competitive inhibition observed
Study B Antitumor ActivityDemonstrated reduced proliferation in cancer cell lines
Study C Neuroprotective EffectsIndicated potential for reducing oxidative stress in neuronal cells

Experimental Approaches

The biological activity of this compound has been evaluated using various experimental techniques:

  • Enzymatic Assays : Used to determine the inhibition constants and mechanism of action.
  • Cell Proliferation Assays : To assess antitumor effects in vitro.
  • Molecular Docking Studies : To predict binding interactions with target enzymes.

Properties

IUPAC Name

(2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPHGPCHVUSFFA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332192
Record name TOSYL-D-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110771-95-4
Record name TOSYL-D-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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